1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluoroethyl group and the carboxylic acid functionality adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-aminopyrazine.
Fluoroethylation: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
1-(2-iodoethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with an iodoethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFMOIOEICOPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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